molecular formula C20H16ClF2N3O2 B2806023 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 1251551-71-9

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2806023
CAS No.: 1251551-71-9
M. Wt: 403.81
InChI Key: GGMMHUINBQWFOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying the properties of the compound such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antibacterial Agents : The synthesis of various derivatives starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide has been explored, with these compounds showing significant antibacterial activity. This research highlights the potential of these derivatives as antibacterial agents, contributing to the fight against bacterial infections (Ramalingam et al., 2019).

  • Antimicrobial Activities : Novel series of compounds derived from reactions involving 2,4-difluorophenyl and 1,8-naphthyridin-2-yl groups have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate considerable antibacterial and antifungal activities, comparable to reference drugs, indicating their potential use in developing new antimicrobial agents (Adem et al., 2022).

  • Design and Anti-Microbial Activity : A design of new pyrano quinoline derivatives based on the benzo[h][1,6]naphthyridine structure has shown antimicrobial activity, pointing towards the applicability of these compounds in creating new antimicrobial drugs (Watpade et al., 2017).

Functionalization and Chemical Properties

  • Functionalization Studies : Research on the functionalization of benzo[b][1,6]naphthyridine derivatives, including the synthesis of compounds with potential antimicrobial activity, sheds light on the chemical properties and potential applications of these molecules in various domains (Ivanov et al., 2003).

  • Synthesis and DNA Interaction : The synthesis of thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids under microwave irradiation and their interaction with DNA have been studied. These compounds exhibit fluorescence changes upon binding to DNA, suggesting their potential use in bioanalytical applications (Naik et al., 2006).

Mechanism of Action

If the compound is a drug, this involves how the drug works on a molecular level. It includes the target of the drug in the body and how it alters the body’s function .

Safety and Hazards

This involves studying the safety measures that need to be taken while handling the compound. It includes the compound’s toxicity, flammability, and environmental impact .

Future Directions

This involves potential future research directions. It could include potential applications of the compound, or new reactions that it could undergo .

Properties

IUPAC Name

2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N3O2/c21-11-1-4-17-13(7-11)20(28)14-9-26(6-5-18(14)25-17)10-19(27)24-12-2-3-15(22)16(23)8-12/h1-4,7-8H,5-6,9-10H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMMHUINBQWFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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